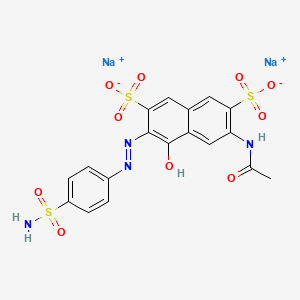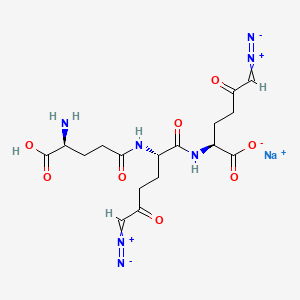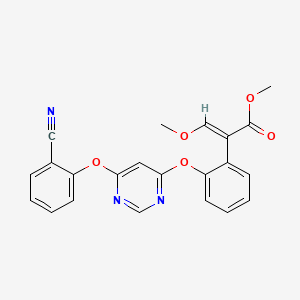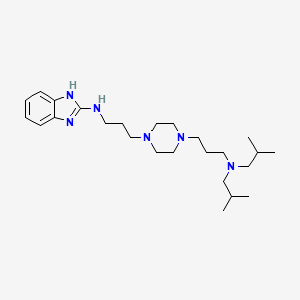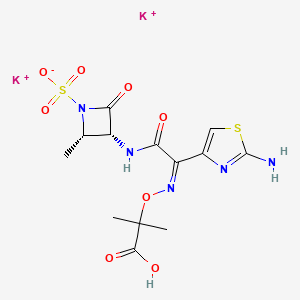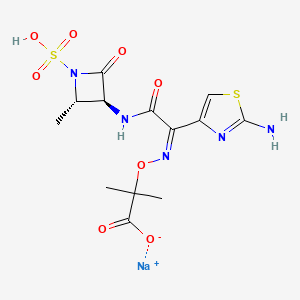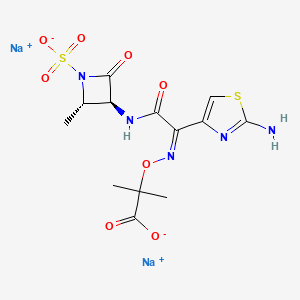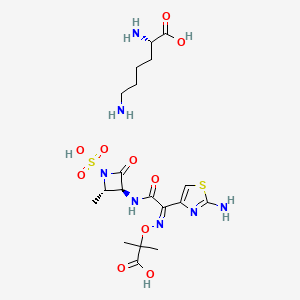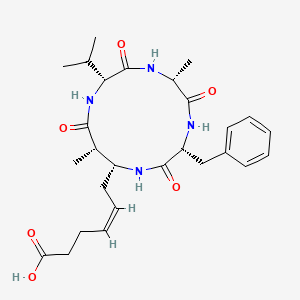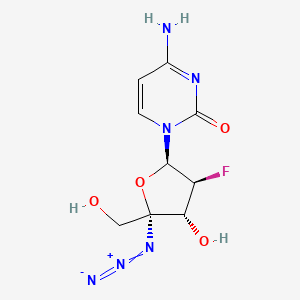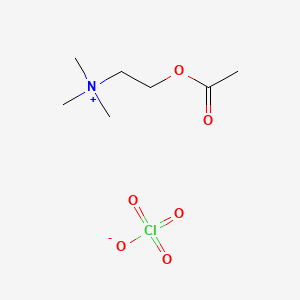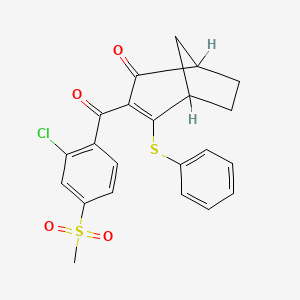
Benzobicyclon
Overview
Description
3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one is a carbobicyclic compound that is bicyclo[3.2.1]oct-3-en-2-one which is substituted at positions 3 and 4 by 2-chloro-4-(methylsulfonyl)benzoyl and phenylthio groups, respectively. It is a carbobicyclic compound, a cyclic ketone, an organic sulfide, a sulfone, a member of monochlorobenzenes and an aromatic ketone.
Mechanism of Action
Target of Action
Benzobicyclon primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .
Mode of Action
This compound acts as a HPPD inhibitor . It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure, acting as a chemical slow releaser of the triketone system during HPPD inhibition . This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in plastoquinones and tocopherols, which in turn causes bleaching and death in susceptible plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tyrosine catabolism pathway . By inhibiting HPPD, this compound disrupts the production of plastoquinones and tocopherols. This disruption leads to the bleaching of plants, as these compounds are essential for photosynthesis and photoprotection .
Pharmacokinetics
It is known that this compound exhibits long residual activity against certain weeds at doses of 200–300g ai/ha .
Result of Action
This compound shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice . It is particularly effective against Scirpus juncoides, a problematic weed in paddy fields .
Action Environment
This compound is used as a post-flood weed control option in rice . Its efficacy is highly dependent on the application to flooded rice fields, which is necessary for its herbicidal activity . The compound has a wide application window and exhibits long residual activity, making it a favorable choice for use in various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that Benzobicyclon acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .
Cellular Effects
It is known to show broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice .
Molecular Mechanism
The molecular mechanism of this compound involves its unique structure acting as a chemical slow releaser of the triketone system during HPPD inhibition . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
This compound has been observed to exhibit long residual activity against Scirpus juncoides .
Metabolic Pathways
Given its role in HPPD inhibition, it may interact with enzymes involved in this pathway .
Properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXCLRUCUMWJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057987 | |
| Record name | Benzobicyclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156963-66-5 | |
| Record name | Benzobicyclon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzobicyclon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzobicyclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


